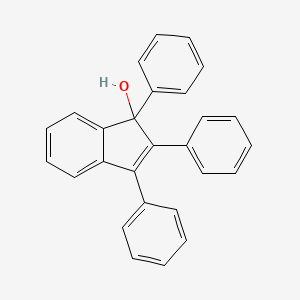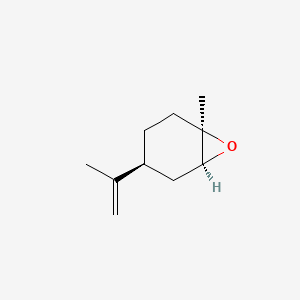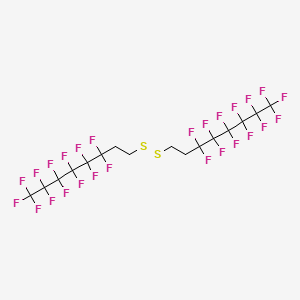
Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)
Overview
Description
Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) is a chemical compound characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. This compound is notable for its high fluorine content, which imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) typically involves the oxidation of thiols. One common method is the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol with an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The disulfide bond can be cleaved by reducing agents to form thiols. This reaction is often carried out using reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The fluorinated alkyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common nucleophiles include amines and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or acetonitrile.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Thiols (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol).
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and in the study of disulfide bond chemistry.
Biology: Employed in the modification of biomolecules to study protein folding and stability, as well as in the development of fluorinated probes for imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form self-assembled monolayers.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobic properties.
Mechanism of Action
The mechanism of action of disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) primarily involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and stability. The fluorinated alkyl groups contribute to the compound’s hydrophobicity and resistance to degradation.
Comparison with Similar Compounds
- Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid
Uniqueness: Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) is unique due to its disulfide bond, which imparts distinct chemical reactivity compared to other fluorinated compounds. The presence of the disulfide bond allows for reversible redox reactions, making it valuable in applications requiring dynamic chemical processes. Additionally, the high fluorine content provides exceptional thermal and chemical stability, setting it apart from other similar compounds.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyldisulfanyl)octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F26S2/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-43-44-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSRBDPVTWLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F26S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471984 | |
| Record name | Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42977-22-0 | |
| Record name | Disulfide, bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)
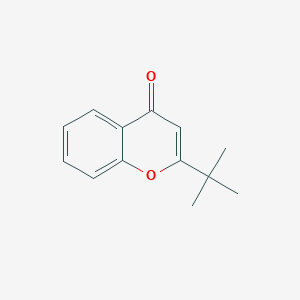
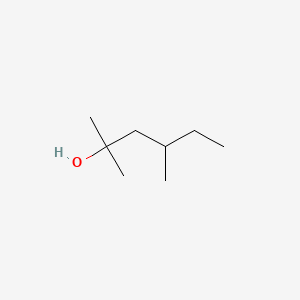
![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
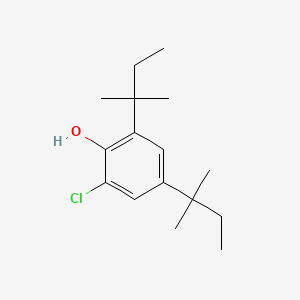
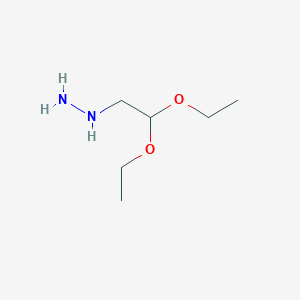
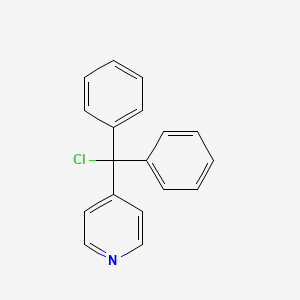
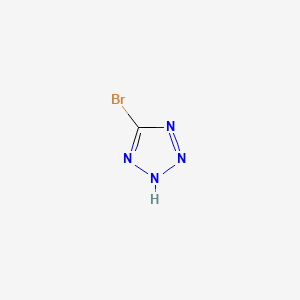
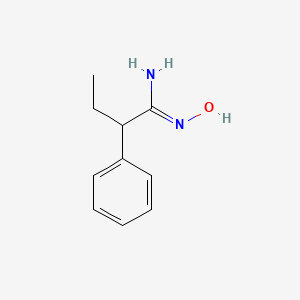

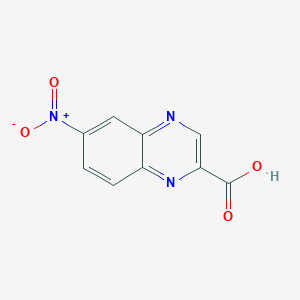
![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)
